molecular formula C8H11BrN2 B2738332 [(5-Bromopyridin-2-yl)methyl]dimethylamine CAS No. 908271-69-2

[(5-Bromopyridin-2-yl)methyl]dimethylamine

Cat. No.: B2738332
CAS No.: 908271-69-2
M. Wt: 215.094
InChI Key: HGRJHRRQFVHPLJ-UHFFFAOYSA-N
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Description

“[(5-Bromopyridin-2-yl)methyl]dimethylamine” is a chemical compound with the molecular formula C8H11BrN2. It has a molecular weight of 215.09 . This compound is used in research and development .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a bromine atom attached to the 5th carbon atom and a dimethylamine group attached to the 2nd carbon atom .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3 and a boiling point of 223.3±25.0 °C at 760 mmHg . Other physical and chemical properties like its melting point and flash point are not specified in the search results .

Scientific Research Applications

5-Bromo-2-Methylaniline has been used in a variety of scientific research applications, including drug development, enzyme inhibition studies, and the synthesis of other compounds. It has also been used in the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and antibiotics. In addition, it has been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines.

Mechanism of Action

The mechanism of action of 5-Bromo-2-Methylaniline is not yet fully understood. However, it is known to interact with various proteins and enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which play an important role in drug metabolism. In addition, it has been shown to interact with various neurotransmitter receptors, such as serotonin and dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-Methylaniline have not yet been fully elucidated. However, it has been shown to cause a decrease in the activity of cytochrome P450 enzymes, which can lead to an increase in drug metabolism. In addition, it has been shown to interact with various neurotransmitter receptors, which can lead to changes in neuronal activity.

Advantages and Limitations for Lab Experiments

The advantages of 5-Bromo-2-Methylaniline for lab experiments include its low cost, ease of synthesis, and wide range of applications. It is also a relatively safe compound to work with, as it has a low toxicity. However, there are some limitations to using this compound in lab experiments. For example, it can be difficult to purify due to its low solubility in organic solvents. In addition, it can be difficult to control the reaction conditions due to its low reactivity.

Future Directions

The future directions for 5-Bromo-2-Methylaniline include further investigations into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be conducted into its mechanism of action, as well as its interactions with various proteins and enzymes. Finally, further research could be conducted into its use as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)6-8-4-3-7(9)5-10-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRJHRRQFVHPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Place 5-bromo-2-bromomethyl-pyridine (1.7 g, 6.7 mmol, 1 eq) (Bioorg. Med. Chem. Lett. 1994, 4(1), 99) in a 250 mL round bottom short neck flask, dissolve in 100 mL of THF, cool to 0° C. and treat with a 2 M N,N-dimethylamine solution in THF (9 mL, 18 mmol, 2.7 eq). After 2 hours, concentrate the reaction, dilute with 50 mL of CH2Cl2, and wash with 20 mL of water. Dry the organics and concentrate to give 0.90 g (64%) of the title compound as a brown oil. MS (ES), m/z 217 (M+1).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
64%

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